Computed Lipophilicity of N-(Dichloromethyl)urea vs. N-Methylurea and Unsubstituted Urea
N-(Dichloromethyl)urea exhibits a computed octanol-water partition coefficient (XLogP3-AA) of 0.4, reflecting a measurable increase in lipophilicity attributable to the dichloromethyl substituent [1]. By comparison, unsubstituted urea has an XLogP3-AA of -1.58, and N-methylurea has an XLogP3-AA of -0.68 [1][2]. This represents a >2 log unit increase in lipophilicity relative to urea and a >1 log unit increase relative to N-methylurea, which can materially affect membrane permeability, protein binding, and extraction behavior in synthetic workup [1].
| Evidence Dimension | Octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.4 |
| Comparator Or Baseline | Urea: XLogP3-AA = -1.58; N-Methylurea: XLogP3-AA = -0.68 |
| Quantified Difference | ΔXLogP = +1.98 (vs. urea); +1.08 (vs. N-methylurea) |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem 2025.04.14 release |
Why This Matters
A >2 log unit shift in lipophilicity substantially alters compound behavior in biphasic extraction, reverse-phase chromatography, and biological membrane partitioning, making N-(Dichloromethyl)urea functionally non-interchangeable with urea or N-methylurea in synthetic and screening workflows.
- [1] PubChem. (2026). Compound Summary: N-(Dichloromethyl)urea, CID 23083847. National Center for Biotechnology Information. Retrieved April 2026. View Source
- [2] PubChem. (2026). Compound Summary: Urea, CID 1176. National Center for Biotechnology Information. Retrieved April 2026. View Source
